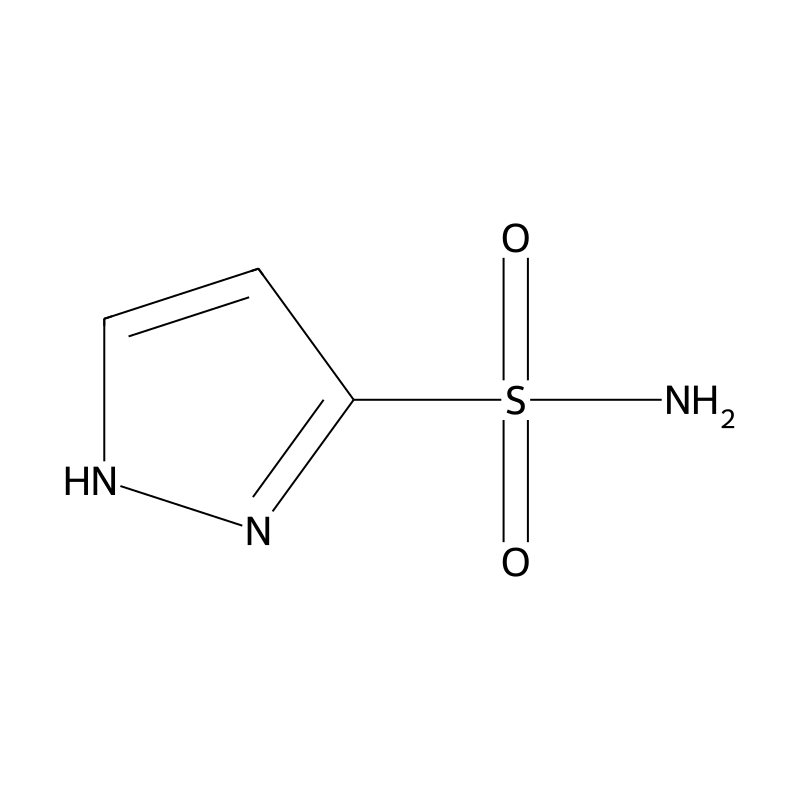

1H-pyrazole-3-sulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synthesis Building Block

1H-Pyrazole-3-sulfonamide serves as a valuable building block in organic synthesis, particularly for the creation of pharmaceuticals and other specialty organic chemicals []. Its structure incorporates a pyrazole ring, a five-membered heterocycle containing two nitrogen atoms and three carbon atoms, linked to a sulfonamide functional group (SO2NH2) []. This combination of functionalities allows for versatile chemical modifications, making 1H-pyrazole-3-sulfonamide a useful precursor for the synthesis of more complex molecules.

Potential Pharmaceutical Applications

While research on the specific applications of 1H-pyrazole-3-sulfonamide in pharmaceuticals is limited, the presence of the pyrazole ring suggests potential bioactivity. Pyrazole derivatives are known for exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties []. Further research is needed to explore the therapeutic potential of 1H-pyrazole-3-sulfonamide itself or its derivatives.

1H-Pyrazole-3-sulfonamide is a chemical compound characterized by a pyrazole ring bonded to a sulfonamide group. Its molecular formula is , and it possesses a molecular weight of approximately 161.18 g/mol. This compound plays an important role in medicinal chemistry, particularly in the development of pharmaceuticals due to its structural properties that allow for various biological interactions.

- Sulfonamide Formation: The sulfonamide group can react with amines to form sulfonamides, which are crucial in drug design.

- Cyclization Reactions: It can participate in cyclization reactions with different hydrazines, leading to the formation of various pyrazole derivatives .

- Suzuki Coupling: This compound can also be utilized in Suzuki coupling reactions, allowing for the formation of biaryl compounds that are significant in pharmaceutical applications .

1H-Pyrazole-3-sulfonamide exhibits notable biological activities, particularly as an inhibitor of carbonic anhydrase enzymes. These enzymes play critical roles in physiological processes such as pH regulation and fluid secretion. The compound has shown potential in treating conditions like glaucoma and certain types of cancer by inhibiting specific isoforms of carbonic anhydrase .

Additionally, studies have indicated its effectiveness against various parasites, including Leishmania major, highlighting its potential in anti-parasitic therapies .

The synthesis of 1H-pyrazole-3-sulfonamide can be achieved through several methods:

- Cyclo-condensation: This method involves the reaction of hydrazines with appropriate carbonyl compounds to form the pyrazole ring, followed by sulfonation to introduce the sulfonamide group .

- Direct Sulfonation: The direct sulfonation of pyrazole derivatives can yield 1H-pyrazole-3-sulfonamide. This process typically requires the use of sulfur trioxide or chlorosulfonic acid under controlled conditions .

- Multi-step Synthetic Routes: More complex synthetic routes may involve multiple steps including protection-deprotection strategies and functional group interconversions to achieve desired derivatives .

1H-Pyrazole-3-sulfonamide is primarily used in:

- Pharmaceutical Development: Its derivatives are explored as potential drugs for treating a variety of diseases, including cancer and bacterial infections.

- Research Tools: It serves as a building block for synthesizing more complex organic molecules and for studying enzyme inhibition mechanisms.

- Agricultural Chemistry: Some derivatives have been investigated for their herbicidal properties, contributing to agricultural applications .

Interaction studies have revealed that 1H-pyrazole-3-sulfonamide interacts significantly with biological macromolecules:

- Enzyme Inhibition: It has been shown to inhibit several isoforms of carbonic anhydrases effectively, which is crucial for understanding its therapeutic potential .

- Binding Affinity: Studies involving molecular docking have illustrated its binding affinity to target proteins, providing insights into its mechanism of action against specific diseases .

Several compounds share structural similarities with 1H-pyrazole-3-sulfonamide. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Methyl-1H-pyrazole-3-sulfonamide | Methyl group on pyrazole ring | Enhanced solubility and modified biological activity |

| 5-Aryl-1H-pyrazole derivatives | Aryl substituents at position 5 | Increased selectivity towards specific targets |

| Pyrazole carboxylic acids | Carboxylic acid functional group | Different pharmacological profiles |

| Pyrazolo-thiadiazoles | Thiadiazole moiety incorporated | Potentially different mechanisms of action |

These compounds highlight the diversity within the pyrazole-sulfonamide class and underscore the unique characteristics of 1H-pyrazole-3-sulfonamide, particularly its specific interactions with biological targets and its varied applications in medicinal chemistry.

Cyclo-Condensation and Sulfonation Sequences

The foundational approach to 1H-pyrazole-3-sulfonamide synthesis involves sequential cyclo-condensation and sulfonation. Hydrazines react with β-ketoesters or 1,3-diketones under acidic conditions to form the pyrazole core, followed by chlorosulfonic acid-mediated sulfonation. For instance, 3,5-dimethyl-1H-pyrazole undergoes sulfonation using chlorosulfonic acid in chloroform at 60°C, yielding sulfonyl chloride intermediates that react with amines to form sulfonamides. This two-step process achieves yields up to 78% when using potassium tert-butoxide as the base during sulfonamide coupling.

A recent adaptation couples sulfanilamide with acetylacetone via diazotization, forming a diazo intermediate that cyclizes with hydrazides to construct the pyrazole-sulfonamide hybrid. This method’s versatility allows introduction of diverse substituents at the 4-position of the pyrazole ring, critical for modulating biological activity. The reaction’s regioselectivity depends on the electronic nature of the hydrazide component, with electron-withdrawing groups favoring 1,4-disubstituted products.

Sequential Sonogashira and Suzuki Couplings

Palladium-catalyzed cross-coupling reactions enable precise functionalization of the pyrazole ring. A representative synthesis begins with 4-bromo-2,6-dichloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-benzenesulfonamide, which undergoes Suzuki coupling with 2-(1-piperazinyl)pyridine-4-boronic acid pinacol ester. Using Pd(PPh₃)₄ catalyst and K₃PO₄ base in DMF/water at 120°C, this method installs aryl groups at the sulfonamide’s para position with >90% conversion. Subsequent Sonogashira reactions introduce alkynyl spacers between the pyrazole and sulfonamide moieties, expanding structural diversity.

Pyrazole Ring Substitution Patterns

The substitution pattern on the pyrazole ring system represents a critical determinant of biological activity for 1H-pyrazole-3-sulfonamide derivatives. The five-membered pyrazole ring contains two nitrogen atoms at positions 1 and 2, with the nitrogen at position 1 being pyrrolic in nature and the nitrogen at position 2 exhibiting pyridine-like characteristics .

Position-Specific Substitution Effects

Substitution at the 1-position (N1) demonstrates profound influence on the electronic properties and biological activity of pyrazole derivatives. Electron-withdrawing groups such as nitro (NO2), trifluoromethyl (CF3), and formyl (CHO) groups at this position cause widening of the N(2)-N(1)-C(5) endocyclic angle, which correlates with significant hybridization changes at the N1 atom [2] [3]. These modifications result in enhanced selectivity and potency toward specific biological targets, particularly in enzyme inhibition studies.

The 3-position (C3) substitution pattern shows preferential stabilization by electron-donating groups including amino (NH2), hydroxyl (OH), and methyl (CH3) substituents. These groups favor the formation of the C3-tautomer, which exhibits increased stability and enhanced biological activity [4] [2]. The stabilization effect is attributed to the ability of these substituents to donate electron density through both sigma and pi-electron systems, thereby stabilizing the overall ring system.

At the 4-position (C4), aryl substituents play a crucial role in modulating the electronic properties of the pyrazole ring. Studies indicate that 5-aryl-1H-pyrazole derivatives with appropriate aryl substitutions demonstrate increased selectivity toward specific biological targets, particularly in enzyme inhibition applications [5]. The incorporation of phenyl rings at this position enhances the potential for pi-pi stacking interactions with target proteins, thereby improving binding affinity.

The 5-position (C5) shows preferential accommodation of bulky substituents such as tert-butyl and isopropyl groups. These substituents prefer the C5 position due to steric considerations and exhibit enhanced selectivity through steric interactions with target binding sites [6]. The preference for bulky groups at this position is consistent with computational studies showing lower energetic demands for accommodating such substituents at the C5 position compared to other ring positions.

Tautomeric Equilibrium and Electronic Effects

The tautomeric behavior of 3(5)-substituted pyrazoles represents a fundamental aspect of their structure-activity relationships. Electron-donating substituents such as fluorine, chlorine, carboxamide, nitro, hydroxyl, amino, and methyl groups favor the C3-tautomer formation, while electron-withdrawing groups including borane, formyl, carboxylic acid, and aldehyde groups stabilize the C5-tautomer [2] [7]. This tautomeric preference directly influences the biological activity, as different tautomers may exhibit distinct binding affinities and selectivity profiles.

The intramolecular proton transfer energy barriers in pyrazole derivatives range from 47.8 to 55.5 kcal/mol, with electron-donating substituents requiring lower energetic demands for proton transfer [2]. This observation has significant implications for the design of biologically active pyrazole derivatives, as the ease of tautomeric interconversion can influence the pharmacokinetic properties and metabolic stability of these compounds.

Sulfonamide Group Geometry and Electronic Effects

The sulfonamide functional group in 1H-pyrazole-3-sulfonamide derivatives exhibits specific geometric parameters that are crucial for biological activity. Crystallographic studies reveal that the sulfur-nitrogen (S-N) bond lengths typically range from 1.618 to 1.647 Å, with the sulfur-carbon (S-C) bond lengths measuring approximately 1.753 to 1.777 Å [8] [9] [10]. These bond lengths are consistent with the polarized nature of the sulfonamide functional group, characterized by significant ionic character in the S-N bond.

Geometric Parameters and Conformational Preferences

The geometry around the sulfur atom in sulfonamide derivatives adopts a distorted tetrahedral arrangement, with oxygen-sulfur-oxygen (O-S-O) bond angles ranging from 118.26° to 119.49° [9] [10]. The nitrogen-sulfur-carbon (N-S-C) bond angles typically measure between 106.86° and 108.27°, indicating slight deviation from ideal tetrahedral geometry due to the electron-withdrawing nature of the sulfonyl group [9].

The sulfonamide oxygen atoms exhibit specific orientational preferences relative to the nitrogen substituents. Crystallographic analysis reveals that the amino group hydrogen atoms can adopt either eclipsed or staggered orientations with respect to the sulfonyl oxygen atoms, with the eclipsed conformation generally being energetically favored [11] [8]. This conformational preference is stabilized by intramolecular hydrogen bonding interactions between the amino group and the sulfonyl oxygen atoms.

Electronic Structure and Polarization Effects

The electronic structure of the sulfonamide group is characterized by highly polarized bonding interactions of the form S+-N-, with additional contributions from reciprocal n→σ* hyperconjugative interactions [12]. These electronic effects do not require significant d-orbital participation at the sulfur center, contrary to traditional octet-violating Lewis structure representations. The polarized nature of the S-N bond is crucial for the zinc coordination ability of sulfonamide derivatives, particularly in carbonic anhydrase inhibition applications.

The electron-withdrawing character of the sulfonamide group significantly influences the nitrogen-carbon bond lengths in adjacent ring systems. Studies show that N-C sp2 bond lengths in sulfonamide derivatives are consistently longer than the typical mean value of 1.355 Å for nitrogen atoms with planar configurations, with observed values ranging from 1.429 to 1.463 Å [13]. This elongation reflects the electron-withdrawing influence of the sulfonamide group on the adjacent heterocyclic system.

Conformational Flexibility and Hydrogen Bonding

The conformational flexibility of the sulfonamide group plays a crucial role in determining the biological activity of pyrazole-sulfonamide derivatives. The C-SO2-NH-C torsion angles typically range from -61.0° to +60.5°, indicating significant conformational freedom around the sulfonamide nitrogen [14] [9]. This flexibility allows for optimal positioning of the sulfonamide group within enzyme active sites, facilitating effective binding interactions.

Intramolecular hydrogen bonding interactions between the sulfonamide oxygen atoms and adjacent methyl or methylene groups contribute to conformational stabilization. These interactions, characterized by donor-acceptor distances ranging from 3.039 to 3.157 Å and angles between 117° and 121°, provide additional stabilization to specific conformational states [15]. The presence of these interactions influences the overall bioactivity by preorganizing the molecule in conformations conducive to target binding.

Hybrid Scaffold Design with Quinoline and Thiophene Moieties

The molecular hybridization approach for incorporating quinoline and thiophene moieties into pyrazole-sulfonamide scaffolds represents a strategic advancement in medicinal chemistry design. This approach aims to combine the pharmacological advantages of multiple heterocyclic systems into a single molecular framework, potentially enhancing biological activity while reducing adverse effects.

Pyrazole-Quinoline Hybrid Systems

The design and synthesis of pyrazole-quinoline-pyridine hybrids have demonstrated remarkable biological activities, particularly in antimicrobial and anticancer applications [16]. These hybrid systems exhibit enhanced epidermal growth factor receptor (EGFR) inhibition with IC50 values ranging from 0.51 to 3.1 μM [16] [17]. The most potent compound in this series demonstrated binding energy values of -54.6913 kcal/mol with EGFR, establishing three hydrogen bonds and one pi-cation interaction within the enzyme active site.

The structural optimization of quinoline-pyrazole hybrids has revealed that the quinoline moiety contributes significantly to the overall biological activity through its ability to establish favorable interactions with target proteins. Studies indicate that compound 7k exhibited the highest EGFR inhibitory activity (IC50 = 0.51 ± 0.05 μM), while compound 7b showed potent FabH inhibitory activity with an IC50 of 3.1 μM [16]. The molecular modeling studies revealed that these compounds bind effectively to their respective target enzymes through a combination of hydrogen bonding and pi-sigma interactions.

Pyrazole-Thiophene Conjugate Systems

The incorporation of thiophene moieties into pyrazole-sulfonamide frameworks has yielded compounds with exceptional antitubercular and dihydrofolate reductase (DHFR) inhibitory activities [18]. The thiophenyl-pyrazolyl-thiazole hybrids demonstrated remarkable antimicrobial efficacy with minimum inhibitory concentrations (MIC) ranging from 0.12 to 31.25 μg/mL against various bacterial strains [18].

The structure-activity relationship analysis of thiophene-containing hybrids revealed that the 5-(2,5-dimethoxyphenyl)-3-(thiophen-2-yl)pyrazolyl scaffold represents an optimal structural framework for biological activity. Compound 6b, featuring an unsubstituted thiazolidinone ring linked to this scaffold, exhibited exceptional antitubercular efficacy with an MIC of 0.12 μg/mL, equipotent to the standard drug isoniazid [18]. The hybridization with thiazinone ring systems further enhanced the antituberculosis efficiency, with compound 10b achieving an MIC of 0.98 μg/mL.

Thiazole-Pyrazole Hybrid Architectures

The thiazole-pyrazole hybrid systems have demonstrated multitarget biological activities, including antimicrobial, anticancer, and anti-inflammatory properties [19]. These hybrid scaffolds exhibit IC50 values ranging from 3.9 to 62.25 μg/mL across various biological assays, with the specific activity being dependent on the substitution pattern and linker chemistry employed [18] [19].

The molecular hybridization strategy for thiazole-pyrazole systems has proven particularly effective in combating drug-resistant bacterial strains. The conjugation of pyrazole scaffolds with thiazole or thiophene subunits has demonstrated noticeable effects on DHFR enzyme suppression, with several compounds showing superior activity compared to standard inhibitors [18]. This multitarget approach addresses the growing concern of antimicrobial resistance by providing compounds capable of inhibiting multiple essential enzymatic pathways simultaneously.

Synthetic Accessibility and Optimization

The synthetic accessibility of quinoline and thiophene-containing hybrid systems has been facilitated through the development of efficient multicomponent reaction protocols. The Friedländer condensation approach has proven particularly effective for the synthesis of pyrazolo-quinoline systems, while base-catalyzed cyclocondensation reactions have enabled the preparation of thiophene-containing hybrids through one-pot procedures [16] [20].

The optimization of these hybrid systems has revealed that the spatial arrangement of the heterocyclic components significantly influences the biological activity. The bond formation patterns between different ring systems, particularly the connections between C4 and C4a carbons and between nitrogen atoms and carbon centers, determine the overall three-dimensional structure and, consequently, the biological properties of the resulting compounds [20].

Dual-Tail Inhibitor Strategies for Enhanced Selectivity

The dual-tail inhibitor strategy represents an innovative approach to enhancing the selectivity and potency of pyrazole-sulfonamide derivatives, particularly in the context of carbonic anhydrase inhibition. This design philosophy involves the incorporation of two distinct binding elements that can simultaneously interact with different regions of the target enzyme's active site, thereby achieving improved selectivity indices and reduced off-target effects.

Pyrazole-Sulfonamide Dual-Tail Architecture

The development of pyrazole-sulfonamide dual-tail inhibitors has demonstrated exceptional selectivity for carbonic anhydrase IX (CA IX) over other carbonic anhydrase isoforms. These compounds achieve selectivity indices of up to 125.3, representing a significant improvement over traditional single-tail inhibitors [21] [22]. The dual-tail design incorporates a pyrazole moiety that can extend into secondary binding pockets while maintaining the essential sulfonamide zinc-binding group for primary enzyme interaction.

The most successful dual-tail inhibitor in this series demonstrated an IC50 value of 89-91 nM against CA IX, with the remarkable selectivity being attributed to the ability of the pyrazole extension to interact with subsite regions that are unique to the CA IX isoform [22]. Compound 11 in this series showed exceptional cytotoxic effects against colorectal cancer cell lines HCT-116, HT-29, and SW-620, with IC50 values of 25.01, 8.99, and 3.27 μM, respectively, while maintaining lower cytotoxicity against normal epithelial cells [22].

Mechanistic Basis for Enhanced Selectivity

The enhanced selectivity of dual-tail inhibitors arises from their ability to establish multiple simultaneous interactions with the target enzyme. The primary sulfonamide group coordinates with the zinc ion in the enzyme active site, while the pyrazole tail extends into secondary binding pockets that exhibit isoform-specific characteristics [21]. This dual-mode binding significantly increases the binding affinity while simultaneously reducing the likelihood of binding to off-target isoforms.

Molecular docking studies have revealed that the most potent dual-tail inhibitors establish a network of bonded and non-bonded interactions within the enzyme active site. The pyrazole extension forms critical hydrogen bonds with specific amino acid residues that are unique to the target isoform, while the sulfonamide group maintains the essential zinc coordination [21]. This dual-interaction pattern results in binding energies that are significantly more favorable than those achieved by single-tail inhibitors.

N-Myristoyltransferase Dual-Tail Inhibitors

The dual-tail strategy has also been successfully applied to the development of N-myristoyltransferase (NMT) inhibitors, where pyrazole-based compounds with tail group extensions have demonstrated selectivity indices ranging from 0.8 to 125.3 [23]. These inhibitors target specific binding pockets formed beneath the peptide binding cleft, with the inhibitor core group polarity, lipophilicity, and size being carefully optimized to achieve maximum selectivity.

The structure-activity relationship studies of NMT inhibitors have revealed that extensions from the pyrazole moiety can target specific pockets within the enzyme active site, leading to enhanced selectivity. Compound 10b exhibited exceptional selectivity (SI = 125.3) while maintaining potent inhibitory activity (IC50 = 89 nM), demonstrating the effectiveness of the dual-tail approach in achieving both potency and selectivity [23].

Optimization Strategies for Dual-Tail Systems

The optimization of dual-tail inhibitor systems requires careful consideration of the spatial relationship between the two binding elements. The length and flexibility of the linker connecting the pyrazole and sulfonamide components significantly influence the biological activity, with optimal linker lengths allowing for simultaneous engagement of both binding sites without introducing unfavorable steric interactions [21].

The incorporation of specific functional groups into the pyrazole tail region has proven crucial for achieving optimal selectivity. Studies have shown that morpholine-containing extensions and acetate derivatives can dramatically influence the selectivity profile, with some modifications resulting in selectivity index changes from 1.1 to 50.4-fold [23]. These observations highlight the importance of systematic structure-activity relationship studies in optimizing dual-tail inhibitor systems.

Clinical Implications and Future Directions

The dual-tail inhibitor approach offers significant advantages for the development of therapeutically relevant compounds with improved safety profiles. The enhanced selectivity achieved through this strategy reduces the likelihood of off-target effects, which is particularly important for compounds targeting enzyme families with multiple isoforms [21] [22]. The ability to selectively inhibit pathological isoforms while sparing physiological ones represents a major advancement in the field of enzyme inhibitor design.

The continued development of dual-tail inhibitors will likely benefit from advances in computational modeling and structure-based drug design. The ability to predict and optimize the interactions between tail group extensions and specific binding pockets will facilitate the rational design of next-generation inhibitors with further enhanced selectivity and potency profiles [23] [21].